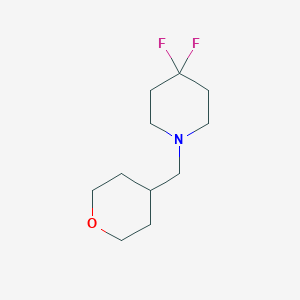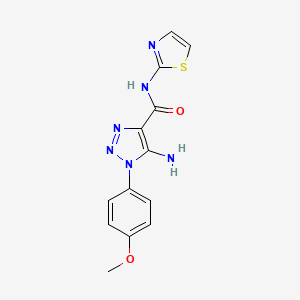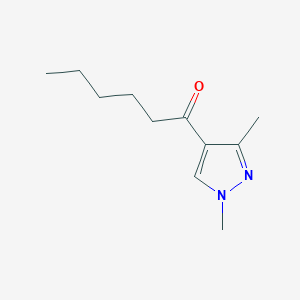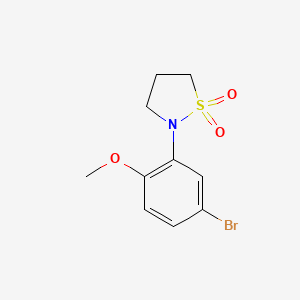
Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “this compound”, involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process results in the production of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetate group .Aplicaciones Científicas De Investigación
Electrochemical Fluorination and Radiofluorination
Methyl(phenylthio)acetate underwent electrochemical fluorination using tetrabutylammonium fluoride (TBAF), exploring parameters like oxidation potential, temperature, and acid concentration to optimize fluorination efficiency. This process led to the formation of mono-fluorinated products, highlighting a method potentially applicable to compounds like Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate for synthesizing fluorinated analogs useful in various chemical and pharmacological studies (Balandeh et al., 2017).
Novel Arylene Ether Polymers
Research into high glass-transition temperature and organosoluble polymers involved the synthesis of novel 2-trifluoromethyl-activated bisfluoro monomers, including compounds with structural motifs related to this compound. These monomers were used to create a series of phenyl substituted poly(arylene ether)s, demonstrating significant thermal stability and solubility in various organic solvents, suggesting applications in materials science (Huang et al., 2007).
Inhibitors of Gene Expression
A study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, structurally related to this compound, explored its role as an inhibitor of NF-kappaB and AP-1 transcription factors. The research aimed to improve oral bioavailability and understand the structure-activity relationship, providing insights into the molecular design of compounds for regulating gene expression (Palanki et al., 2000).
Synthesis and Crystal Structure
(E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate's synthesis and characterization involved 1H and 13C NMR, IR, MS spectroscopy, and X-ray crystallography. This work illustrates the potential for synthesizing and structurally characterizing complex molecules, which can be applied to studying compounds like this compound for material science or chemical biology applications (Mao et al., 2015).
Direcciones Futuras
Trifluoromethylpyridine derivatives, such as “Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate”, are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propiedades
IUPAC Name |
methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-3-2-4-7(5-6)10(12,13)14/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEBQISWCVFXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247852-88-5 |
Source


|
| Record name | methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)



![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2650163.png)
![3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Z)-2-Cyano-3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2650165.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2650169.png)
![N-allyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2650171.png)
![6-[(2-Chloro-6-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2650172.png)


